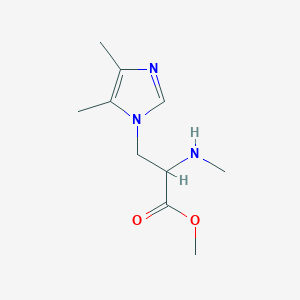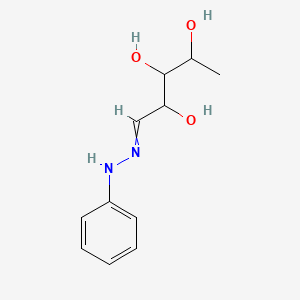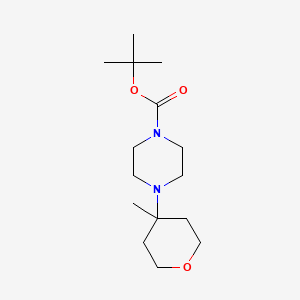![molecular formula C8H5F2NO2 B13645929 5,6-Difluoro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13645929.png)
5,6-Difluoro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Difluoro-2,4-dihydro-1H-3,1-benzoxazin-2-one: is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of fluorine atoms at the 5 and 6 positions, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-difluoro-2,4-dihydro-1H-3,1-benzoxazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing fluorine atoms. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the benzoxazinone ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoro-2,4-dihydro-1H-3,1-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Fluorine atoms can be substituted with other groups, leading to a variety of derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
Scientific Research Applications
Chemistry: In chemistry, 5,6-difluoro-2,4-dihydro-1H-3,1-benzoxazin-2-one is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for understanding how fluorine atoms influence the behavior of similar molecules in biological systems.
Medicine: In medicine, derivatives of 5,6-difluoro-2,4-dihydro-1H-3,1-benzoxazin-2-one may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs with improved efficacy and safety profiles.
Industry: In industry, this compound can be used in the production of materials with specific properties. For example, its derivatives may be used in the manufacture of polymers or other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 5,6-difluoro-2,4-dihydro-1H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. The presence of fluorine atoms can influence its binding affinity and reactivity with these targets. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and have been studied for their pharmaceutical and biological activities.
Indole Derivatives: Indole derivatives also contain a heterocyclic ring and have diverse biological and clinical applications.
Uniqueness: The uniqueness of 5,6-difluoro-2,4-dihydro-1H-3,1-benzoxazin-2-one lies in the presence of fluorine atoms, which can significantly alter its chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H5F2NO2 |
|---|---|
Molecular Weight |
185.13 g/mol |
IUPAC Name |
5,6-difluoro-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C8H5F2NO2/c9-5-1-2-6-4(7(5)10)3-13-8(12)11-6/h1-2H,3H2,(H,11,12) |
InChI Key |
ZXEYYCNHYMCYEN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2F)F)NC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















